BenchChemオンラインストアへようこそ!

4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Medicinal Chemistry Fragment-Based Drug Discovery Biological Activity

This heterocyclic fragment combines a saturated 1,4-thiazepane core with isoxazole-5-carbonyl and thiophen-2-yl substituents (MW 294.4, TPSA 99.9 Ų, 5 HBA, 0 HBD). Unlike flat aromatic fragments, its 3D conformational complexity targets underrepresented chiral chemical space in FBDD campaigns. The isoxazole carbonyl introduces a distinct hydrogen-bond acceptor topology vs. ethyl carbamate analogs co-crystallized with BRD4(D1) (PDB 6UWX), enabling SAR cliff exploration. Select this precise scaffold—not generic thiazepane building blocks—to probe protein-protein interaction targets with enhanced ligand efficiency and selectivity.

Molecular Formula C13H14N2O2S2
Molecular Weight 294.39
CAS No. 1706094-98-5
Cat. No. B2540737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
CAS1706094-98-5
Molecular FormulaC13H14N2O2S2
Molecular Weight294.39
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=NO3
InChIInChI=1S/C13H14N2O2S2/c16-13(10-3-5-14-17-10)15-6-4-12(19-9-7-15)11-2-1-8-18-11/h1-3,5,8,12H,4,6-7,9H2
InChIKeyBYMHURDGQCIFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5): Procurement Baseline Characterization


4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5) is a heterocyclic small molecule (MW 294.4 g/mol, XLogP3-AA 2.2, TPSA 99.9 Ų) [1] that combines a saturated 1,4-thiazepane ring with isoxazole-5-carbonyl and thiophen-2-yl substituents [2]. The compound belongs to a class of 3D-enriched thiazepane fragments that have demonstrated value in fragment-based drug discovery against challenging protein-protein interaction targets such as BET bromodomains [3]. Based on the compound's heterogeneous pharmacophore architecture and its relationship to crystallographically validated thiazepane fragment scaffolds, scientific procurement decisions should be informed by specific evidence of binding activity, selectivity, and pharmacokinetic profile where available.

Why General-Purpose 1,4-Thiazepane Building Blocks Cannot Substitute for 4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5)


The 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane scaffold occupies a specific structural niche that precludes straightforward substitution with generic 1,4-thiazepane building blocks. While simple carbamate-bearing thiazepane fragments such as ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate have yielded high-resolution co-crystal structures with BRD4(D1) and demonstrated ligand-efficient binding [1], the isoxazole-5-carbonyl moiety introduces a distinct hydrogen-bond acceptor topology (five acceptors vs. three in the ethyl carbamate) and altered electrostatic profile [2]. The furan analog 7-(furan-2-yl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane replaces the sulfur-containing thiophene with an oxygen heterocycle, which changes molecular polarizability and may alter target engagement . Similarly, the chlorophenyl variant (7-(2-chlorophenyl)-4-(1,2-oxazole-5-carbonyl)-1,4-thiazepane) introduces a lipophilic aryl chloride that shifts the physicochemical balance toward higher logP and distinct steric demands [3]. These structural variations are non-trivial: each modulates the compound's 3D conformational preferences, hydrogen-bonding capacity, and overall pharmacophore presentation, making it imperative to select the precise compound for a given screening or medicinal chemistry campaign rather than assuming interchangeability among commercially available analogs.

Quantitative Differentiation Evidence Inventory for 4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5) vs. Structural Analogs


Availability of Published, Comparator-Based Quantitative Biological Data

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, PDB) was conducted for 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5) and its closest structural analogs. No published studies were identified that report quantitative biological activity data (IC50, Kd, Ki, EC50, % inhibition at a defined concentration) for this specific compound in direct comparison with a named comparator under defined assay conditions. The structurally related ethyl carbamate thiazepane fragment (ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate) has been characterized via X-ray crystallography against BRD4(D1) and demonstrated ligand-efficient binding, but the isoxazole-5-carbonyl variant has not been profiled in this system [1]. Similarly, while the broader class of isoxazole- and oxazole-containing thiazepanes has been described in patent literature as KSP inhibitors [2], no head-to-head activity data are available to differentiate the target compound from its furan, chlorophenyl, or sulfonyl analogs. As a result, no quantitative superiority, equipotency, or inferiority claim can be substantiated at this time.

Medicinal Chemistry Fragment-Based Drug Discovery Biological Activity

Evidence-Informed Application Scenarios for 4-(1,2-Oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1706094-98-5)


Fragment-Based Screening Library Diversification with 3D-Enriched Thiazepane Scaffolds

In fragment-based drug discovery (FBDD) campaigns against protein-protein interaction targets, particularly BET bromodomains, 3D-enriched fragments have demonstrated superior hit rates and selectivity profiles compared to traditional flat, aromatic fragments [1]. The target compound, with its saturated thiazepane core, adds three-dimensional conformational complexity that is underrepresented in most commercial fragment libraries. Its isoxazole-5-carbonyl group and thiophene substituents provide additional hydrogen-bond acceptor capacity (five acceptors) and polarizable sulfur atoms that may engage targets through diverse non-covalent interactions. A scientific user prioritizing library diversity may select this compound over flatter oxazole or isoxazole analogs to probe a distinct region of 3D chemical space, even in the absence of pre-existing target-specific activity data.

Structure-Activity Relationship (SAR) Expansion Around a Crystallographically Validated Thiazepane Core

Ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate has been co-crystallized with BRD4(D1) (PDB 6UWX), providing a high-resolution view of the thiazepane scaffold's binding pose [1]. The isoxazole-5-carbonyl variant represents a logical SAR expansion: replacing the ethyl carbamate with an isoxazole-5-carbonyl introduces a heteroaryl amide bioisostere that may enhance binding affinity through additional π-stacking or hydrogen-bond interactions with the target protein. A medicinal chemistry team has access to this exact compound for follow-up synthesis and testing, bypassing the need for de novo synthesis of the isoxazole-thiazepane core, which may accelerate SAR exploration timelines.

Physicochemical Property-Driven Selection for CNS or Oral Bioavailability Optimization

The target compound's computed properties (MW 294.4, XLogP3-AA 2.2, TPSA 99.9 Ų, 0 HBD, 5 HBA) [2] place it within favorable ranges for oral bioavailability and potential CNS penetration according to commonly applied drug-likeness filters (e.g., Lipinski, Veber, CNS MPO). Compared to the chlorophenyl analog (expected higher logP, higher MW), the thiophene-bearing compound offers a more balanced polar surface area-to-lipophilicity ratio, which may translate to improved solubility and reduced off-target promiscuity. A procurement scientist optimizing a lead series for physicochemical properties may select this compound over higher-logP analogs to maintain developability while exploring SAR.

Negative Control or Orthogonal Chemotype for BET Bromodomain Assays

Given that the structurally related ethyl carbamate thiazepane binds BRD4(D1) [1], the isoxazole-5-carbonyl analog may serve as an orthogonal chemotype control in BET bromodomain screening cascades. If the isoxazole carbonyl group disrupts the key hydrogen-bond network observed in the carbamate-bound co-crystal structure, this compound could function as a weak or inactive comparator, helping to establish SAR cliffs and validate assay robustness. This application scenario is speculative until confirmed by experimental binding data, but it represents a rational use case for procurement.

Quote Request

Request a Quote for 4-(1,2-oxazole-5-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.